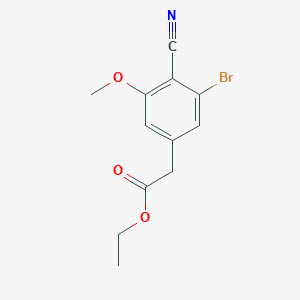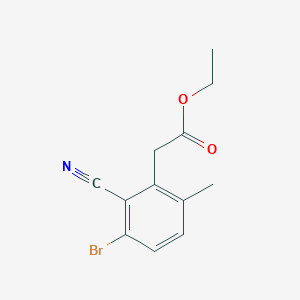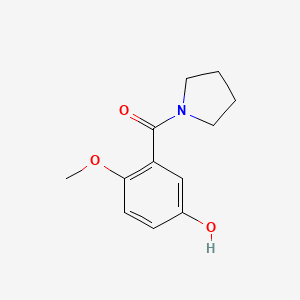
(5-Hydroxy-2-methoxyphenyl)-pyrrolidin-1-yl-methanone
Übersicht
Beschreibung
(5-Hydroxy-2-methoxyphenyl)-pyrrolidin-1-yl-methanone , also known by its chemical formula C₁₁H₁₂O₅ , is a natural product derived from a fungal source . It exhibits interesting pharmacological properties and has drawn attention in the field of medicinal chemistry.
Molecular Structure Analysis
The molecular structure of (5-Hydroxy-2-methoxyphenyl)-pyrrolidin-1-yl-methanone consists of a pyrrolidine ring attached to a phenyl ring. The presence of a hydroxyl group at position 5 and a methoxy group at position 2 on the phenyl ring contributes to its unique properties. The acetyl group (C=O) suggests potential reactivity and biological activity .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Neuroprotective Mechanisms in Cerebral Ischemia
Citicoline, a compound with structural similarity to pyrrolidinyl methanones, demonstrates beneficial effects in CNS injury models and pathological conditions of the brain, including stroke. Its therapeutic action is thought to be caused by stimulation of phosphatidylcholine synthesis in the injured brain, highlighting a potential area of study for related compounds (Adibhatla & Dempsey, 2002).
Pharmacophore Design of Kinase Inhibitors
Compounds with an imidazole scaffold, akin to pyrrolidinyl methanones, have been identified as selective inhibitors of the p38 MAP kinase, which is responsible for proinflammatory cytokine release. This suggests that structurally similar compounds could be explored for their potential as kinase inhibitors, offering insights into the design of new therapeutic agents targeting inflammatory pathways (Scior et al., 2011).
Antioxidant and Anti-inflammatory Effects
Hydroxylated polymethoxyflavones, which share functional groups with "(5-Hydroxy-2-methoxyphenyl)-pyrrolidin-1-yl-methanone," have documented chemopreventive effects, including anti-cancer, anti-inflammation, and neuroprotection. These effects are mediated through the regulation of cell death, proliferation, and metabolism, indicating a potential research area for examining the antioxidant and anti-inflammatory properties of similar compounds (Lai et al., 2015).
Proline and Pyrroline-5-Carboxylate Metabolism in Plant Defense
Research on pyrroline-5-carboxylate, a compound involved in proline metabolism, suggests its significant role in plant defense against pathogens, highlighting an area of potential investigation for related pyrrolidinyl compounds in enhancing plant resistance mechanisms (Qamar et al., 2015).
Eigenschaften
IUPAC Name |
(5-hydroxy-2-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-11-5-4-9(14)8-10(11)12(15)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGXDIKFXNJOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001225433 | |
| Record name | (5-Hydroxy-2-methoxyphenyl)-1-pyrrolidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone | |
CAS RN |
1052106-91-8 | |
| Record name | (5-Hydroxy-2-methoxyphenyl)-1-pyrrolidinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052106-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Hydroxy-2-methoxyphenyl)-1-pyrrolidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




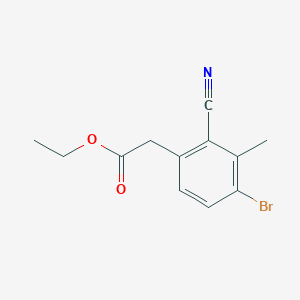



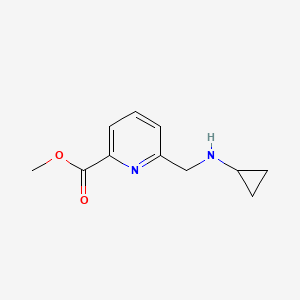
![6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1413985.png)
![2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1413986.png)

